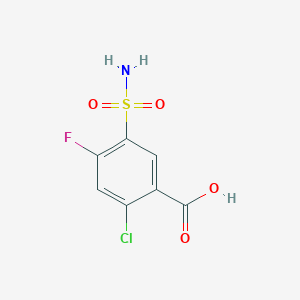

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGOQDDPEWYVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401136 | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4793-24-2 | |

| Record name | 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4793-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid

This guide provides a comprehensive overview of the primary synthetic pathways for 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, a key intermediate in the pharmaceutical industry. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying chemical principles and strategic considerations for process optimization.

Introduction

This compound, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, is a critical aryl fluorinated building block in organic synthesis.[1] Its structural motifs are integral to the development of various therapeutic agents. This document delineates the most prevalent and efficient synthetic routes to this compound, providing a foundation for laboratory-scale synthesis and process scale-up.

Synthetic Pathways: A Strategic Overview

Two principal synthetic routes have been established for the preparation of this compound, primarily differing in their starting materials. The choice between these pathways often hinges on the availability and cost of the initial precursors, as well as considerations of process safety and environmental impact.

-

Pathway 1: Commencing with the readily available 2-chloro-4-fluorotoluene.

-

Pathway 2: Utilizing 2-chloro-4-fluorobenzoic acid as the starting material.

Both pathways converge on the pivotal intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid, which subsequently undergoes a three-step transformation involving reduction, chlorosulfonation, and amination to yield the final product.

Pathway 1: Synthesis from 2-Chloro-4-fluorotoluene

This pathway is a robust method that begins with a cost-effective starting material and involves a series of well-characterized transformations. The overall process can be visualized as a linear sequence of four principal stages.

Caption: Synthetic route starting from 2-chloro-4-fluorotoluene.

Stage 1: Photochlorination of 2-Chloro-4-fluorotoluene

The initial step involves the free-radical chlorination of the methyl group of 2-chloro-4-fluorotoluene to yield 2-chloro-4-fluorobenzylidene dichloride.[2] This reaction is typically initiated by UV light.

Experimental Protocol:

-

Charge a suitable reactor equipped with a UV lamp, a gas inlet, and a condenser with 2-chloro-4-fluorotoluene.

-

Initiate the reaction by turning on the UV lamp and bubbling chlorine gas through the toluene derivative.

-

The reaction temperature is maintained between 60-100°C.[3]

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

-

Upon completion, the reaction mixture is typically purified by distillation to isolate 2-chloro-4-fluorobenzylidene dichloride.

Causality of Experimental Choices:

-

UV Light: Provides the necessary energy to initiate the homolytic cleavage of chlorine molecules, generating chlorine radicals which propagate the chain reaction.

-

Temperature Control: Maintaining the temperature in the specified range is crucial to ensure a sufficient reaction rate while minimizing the formation of over-chlorinated byproducts.

Stage 2: Nitration of 2-Chloro-4-fluorobenzylidene dichloride

The intermediate is then nitrated to introduce a nitro group at the 5-position of the benzene ring.[2]

Experimental Protocol:

-

Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.

-

Slowly add 2-chloro-4-fluorobenzylidene dichloride to the nitrating mixture while maintaining a low temperature (0-30°C) to control the exothermic reaction.[3]

-

The molar ratio of fuming nitric acid to the benzylidene dichloride is typically in the range of 1-1.8:1.[3]

-

After the addition is complete, the reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The reaction mixture is then carefully poured onto ice to precipitate the product, 2-chloro-4-fluoro-5-nitrobenzylidene dichloride.

-

The solid product is collected by filtration, washed with water, and dried.

Causality of Experimental Choices:

-

Mixed Acid: The combination of sulfuric acid and nitric acid generates the nitronium ion (NO₂⁺), the active electrophile in this aromatic nitration reaction.

-

Low Temperature: Essential for controlling the reaction rate and preventing the formation of dinitro byproducts.

Stage 3: Hydrolysis and Oxidation

The dichloromethyl group of 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is converted to a carboxylic acid group through a hydrolysis-oxidation process.[2]

Experimental Protocol:

-

The 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is first hydrolyzed to the corresponding benzaldehyde.

-

An oxidizing agent, such as hydrogen peroxide, is then added to the reaction mixture.[3]

-

The oxidation is typically carried out at a temperature of 40-70°C.[3]

-

The reaction progress is monitored until the complete conversion of the aldehyde.

-

The product, 2-chloro-4-fluoro-5-nitrobenzoic acid, is then isolated by filtration and can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[3]

Causality of Experimental Choices:

-

Hydrogen Peroxide: A common and effective oxidizing agent for converting aldehydes to carboxylic acids, with water as the only byproduct.

-

Temperature Control: Ensures a controlled oxidation process and minimizes potential side reactions.

Pathway 2: Synthesis from 2-Chloro-4-fluorobenzoic Acid

This pathway offers a more direct route to the key nitro intermediate, bypassing the initial photochlorination and subsequent hydrolysis-oxidation steps.

Caption: Synthetic route starting from 2-chloro-4-fluorobenzoic acid.

Stage 1: Nitration of 2-Chloro-4-fluorobenzoic Acid

Direct nitration of 2-chloro-4-fluorobenzoic acid provides 2-chloro-4-fluoro-5-nitrobenzoic acid.[2]

Experimental Protocol:

-

Dissolve 2-chloro-4-fluorobenzoic acid in concentrated sulfuric acid.

-

Cool the solution to below 0°C in an ice-salt bath.

-

Slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 0°C.

-

After the addition, the reaction mixture is allowed to stir at room temperature for several hours and then gently heated to around 60°C.

-

The mixture is then poured onto ice to precipitate the product.

-

The crude 2-chloro-4-fluoro-5-nitrobenzoic acid is collected by filtration and can be purified by recrystallization from boiling water.

Causality of Experimental Choices:

-

Sulfuric Acid as Solvent: Acts as both a solvent and a catalyst, facilitating the formation of the nitronium ion.

-

Strict Temperature Control: Crucial to prevent the formation of undesired isomers and byproducts.[4]

Final Conversion Steps: From Nitro Intermediate to Final Product

The following three steps are common to both pathways, starting from the 2-chloro-4-fluoro-5-nitrobenzoic acid intermediate.

Stage 4/2: Reduction of the Nitro Group

The nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid is reduced to an amino group to form 2-chloro-4-fluoro-5-aminobenzoic acid.

Experimental Protocol:

-

A common method for this reduction is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent.

-

Alternatively, iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) can be used for a more classical approach.[5]

-

The reaction is typically carried out in a suitable solvent like ethanol or methanol.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 2-chloro-4-fluoro-5-aminobenzoic acid can be purified by recrystallization.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: Offers high chemoselectivity and clean reaction profiles, with minimal byproduct formation.

-

Iron in Acidic Medium: A cost-effective and robust method for large-scale reductions of aromatic nitro compounds.

Stage 5/3: Chlorosulfonation

The newly formed amino group directs the electrophilic substitution of a chlorosulfonyl group onto the aromatic ring.

Experimental Protocol:

-

2-Chloro-4-fluoro-5-aminobenzoic acid is treated with chlorosulfonic acid.

-

The reaction is typically performed neat or in a solvent like chloroform.

-

The reaction mixture is heated to facilitate the reaction.

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.

-

The precipitated product, 2-chloro-4-fluoro-5-chlorosulfonylbenzoic acid, is collected by filtration.

Causality of Experimental Choices:

-

Chlorosulfonic Acid: A powerful reagent that acts as both the source of the chlorosulfonyl group and the reaction medium.

Stage 6/4: Amination

The final step involves the reaction of the chlorosulfonyl group with ammonia to form the sulfamoyl group.

Experimental Protocol:

-

The 2-chloro-4-fluoro-5-chlorosulfonylbenzoic acid is reacted with an excess of aqueous ammonia.

-

The reaction is typically carried out at a controlled temperature to manage the exothermicity.

-

After the reaction is complete, the solution is acidified to precipitate the final product, this compound.

-

The product is collected by filtration, washed with water, and dried. The final product can be further purified by recrystallization.

Causality of Experimental Choices:

-

Aqueous Ammonia: Serves as the nucleophile to displace the chloride from the sulfonyl chloride group, forming the sulfonamide.

-

Acidification: The product is soluble in the basic reaction mixture as a carboxylate salt. Acidification protonates the carboxylate, leading to the precipitation of the final product.

Data Summary

| Starting Material | Key Intermediates | Reagents and Conditions | Typical Yield |

| Pathway 1 | |||

| 2-Chloro-4-fluorotoluene | 2-Chloro-4-fluorobenzylidene dichloride | Cl₂, UV light, 60-100°C | High |

| 2-Chloro-4-fluoro-5-nitrobenzylidene dichloride | H₂SO₄, fuming HNO₃, 0-30°C | Good | |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | H₂O₂, 40-70°C | >80% (overall)[3] | |

| Pathway 2 | |||

| 2-Chloro-4-fluorobenzoic acid | 2-Chloro-4-fluoro-5-nitrobenzoic acid | H₂SO₄, HNO₃, <0°C to 60°C | ~92%[4] |

| Final Steps | |||

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 2-Chloro-4-fluoro-5-aminobenzoic acid | Fe/CH₃COOH or H₂/Pd-C | High |

| 2-Chloro-4-fluoro-5-chlorosulfonylbenzoic acid | ClSO₃H | Moderate to High | |

| This compound | aq. NH₃, then acid | Good |

Conclusion

The synthesis of this compound can be efficiently achieved through two primary, convergent pathways. The selection of a particular route will be dictated by factors such as raw material availability, cost, and manufacturing capabilities. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries, enabling the proficient synthesis of this important intermediate.

References

- US Patent US3879402A, "Process for preparing 2-chloro-5-sulfamoylbenzoic acids",

-

Organic Syntheses Procedure, "2-amino-3-fluorobenzoic acid", [Link]

- Chinese Patent CN112028054A, "A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid",

-

Patsnap Eureka, "Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material", [Link]

-

IRIS, "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors", [Link]

- Google Patents, "The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid",

-

PrepChem.com, "Preparation of 2-chloro-5-nitrobenzoic acid", [Link]

- Google Patents, "2-chloro-4-fluorobenzoic acid and prepar

-

PrepChem.com, "Preparation of 2-amino-5-chlorobenzoic acid", [Link]

- Google Patents, "Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid",

-

Research Scientific, "this compound, 96%", [Link]

- Google Patents, "Prepar

-

ResearchGate, "Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation", [Link]

- Google Patents, "Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw m

Sources

- 1. This compound | 4793-24-2 [amp.chemicalbook.com]

- 2. This compound | 4793-24-2 | Benchchem [benchchem.com]

- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

Molecular structure of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid

Abstract: This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical characterization of this compound (CAS No: 4793-24-2). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as a critical building block in synthetic and medicinal chemistry. The guide synthesizes theoretical principles with practical analytical methodologies, offering insights into structural elucidation through spectroscopic and computational techniques. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this guide extrapolates likely structural characteristics based on established data from closely related analogues.

Introduction and Significance

This compound is a polysubstituted aromatic compound of significant interest in medicinal and synthetic chemistry. Its molecular architecture, featuring a carboxylic acid, a sulfonamide, and two distinct halogen substituents (chloro and fluoro), makes it a versatile scaffold and a key intermediate in the synthesis of complex molecules.

The sulfonamide moiety is a cornerstone functional group in medicinal chemistry, famously associated with the "sulfa drugs," the first broadly effective systemic antibacterials.[1] Beyond their antimicrobial origins, sulfonamides exhibit a vast range of biological activities, appearing in diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of enzymes like carbonic anhydrase.[1] The carboxylic acid group provides a reactive handle for forming amide or ester linkages, crucial for creating prodrugs or conjugating the molecule to other pharmacophores.[2] For instance, this compound is a documented reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives, which have been investigated as CCR5 antagonists for potential anti-HIV-1 therapies.[3][4][5]

The specific halogenation pattern—a chlorine atom at position 2 and a fluorine atom at position 4—critically influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are key determinants of its reactivity and pharmacological profile. This guide will dissect the molecular structure that underpins the utility of this important chemical entity.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental properties. These identifiers and characteristics are essential for laboratory handling, analytical characterization, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| Synonyms | 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid | [5] |

| CAS Number | 4793-24-2 | [1][5][7][8] |

| Molecular Formula | C₇H₅ClFNO₄S | [7][8] |

| Molecular Weight | 253.64 g/mol | [1][7][8] |

| Melting Point | 245-248 °C | [4][8] |

| InChI Key | DDGOQDDPEWYVRD-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)C1=CC(S(=O)(N)=O)=C(F)C=C1Cl | [9] |

Table 1: Core Chemical and Physical Properties.

Synthesis and Derivatization Pathways

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired substitution pattern. Understanding its synthesis is fundamental to appreciating its role as a starting material and identifying potential process impurities.

Common Synthetic Routes

Several pathways have been documented, typically starting from more common precursors. One established route begins with 2-chloro-4-fluorotoluene.[1] The process involves a series of classical aromatic transformations.

Causality of the Workflow:

-

Side-Chain Halogenation: The process often starts with photochlorination of the toluene methyl group to form a benzylidene dichloride. This activates the benzylic position for subsequent oxidation.

-

Nitration: A nitro group (-NO₂) is introduced onto the ring using a mixture of concentrated sulfuric and fuming nitric acids. The existing chloro and fluoro groups direct the nitration to the 5-position.

-

Oxidation/Hydrolysis: The benzylidene dichloride is converted to the carboxylic acid.

-

Reduction & Sulfamoylation: The nitro group is reduced to an amine (-NH₂), which is then converted into a diazonium salt. Subsequent reaction (sulfonylation) introduces a chlorosulfonyl group (-SO₂Cl), which is finally aminated to yield the target sulfamoyl (-SO₂NH₂) group.[1]

An alternative pathway starts from 2-chloro-4-fluorobenzoic acid, which undergoes nitration followed by the same reduction and sulfamoylation sequence.[1]

Structural Elucidation: A Multi-Technique Approach

Determining the precise molecular structure and connectivity requires a combination of analytical techniques. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and IR are essential for confirming the structure in solution and ensuring batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the substituent positions.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons: The molecule has two protons on the aromatic ring.

-

One proton is at C3 (ortho to the chlorine and meta to the fluorine). It is expected to appear as a doublet due to coupling with the fluorine atom. Its chemical shift will be downfield due to the deshielding effect of the adjacent chlorine.

-

The other proton is at C6 (ortho to the sulfamoyl group and meta to the chlorine). It is also expected to appear as a doublet from fluorine coupling.

-

-

Labile Protons:

Predicted ¹³C NMR Spectrum (in DMSO-d₆): The spectrum will show seven distinct carbon signals.

-

Aromatic Carbons: Six signals will be present in the aromatic region (~110-160 ppm). The carbon directly attached to the fluorine (C4) will show a large one-bond C-F coupling constant, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The chemical shifts are influenced by the electron-withdrawing or donating properties of all substituents.

-

Carbonyl Carbon (-COOH): One signal in the carbonyl region (~165-175 ppm).

Exemplar Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 10-15 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR).

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving both the carboxylic acid and sulfonamide functionalities.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

To aid in assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

-

-

Processing: Process the spectra using appropriate software, performing Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For furosemide, a closely related and more complex derivative, detailed FT-IR studies have been conducted, providing a strong basis for interpreting the spectrum of the title compound.[10][11][12]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H stretching | Sulfonamide (-SO₂NH₂) |

| 3300-2500 | O-H stretching (broad) | Carboxylic Acid (-COOH) |

| ~1700 | C=O stretching | Carboxylic Acid (-COOH) |

| ~1600, ~1475 | C=C stretching | Aromatic Ring |

| 1390-1290 | SO₂ asymmetric stretching | Sulfonamide (-SO₂NH₂) |

| 1190-1120 | SO₂ symmetric stretching | Sulfonamide (-SO₂NH₂) |

| ~1250 | C-F stretching | Aryl-Fluoride |

| ~800 | C-Cl stretching | Aryl-Chloride |

Table 2: Predicted FT-IR absorption frequencies based on known functional group regions and data from related molecules.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard technique for assessing the purity of chemical compounds. For aromatic acids, which can be challenging to retain on standard C18 columns, mixed-mode chromatography or the use of ion-pairing reagents may be necessary.[2][13][14]

Exemplar Protocol for HPLC Purity Analysis:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier ensures the carboxylic acid is protonated for better retention.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water). Dilute to an appropriate concentration for analysis (e.g., 25 µg/mL).[13]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Analysis: The purity is determined by integrating the peak area of the main component relative to the total area of all observed peaks.

Sources

- 1. This compound | 4793-24-2 | Benchchem [benchchem.com]

- 2. helixchrom.com [helixchrom.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 4793-24-2 [amp.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. clearsynth.com [clearsynth.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 4793-24-2 | FC86135 [biosynth.com]

- 9. 4793-24-2|this compound|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide delves into the pharmacological actions stemming from 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, a critical chemical intermediate. While not pharmacologically active itself, this compound is a pivotal precursor in the synthesis of potent loop diuretics, most notably Furosemide.[1][2] Understanding the mechanism of action of its derivatives is, therefore, to understand the function of one of the most significant classes of diuretics in modern medicine. This document provides a comprehensive exploration of the molecular target, the physiological consequences of its inhibition, and the validated experimental models used to characterize its activity.

Introduction: From Chemical Precursor to Potent Diuretic

This compound serves as a key building block in pharmaceutical synthesis.[3][4] Its primary role is in the production of Furosemide, a powerful loop diuretic used to treat edema associated with heart failure, liver scarring, and kidney disease, as well as hypertension.[1][5] The synthesis process involves the condensation of this acid derivative with other reagents to create the final, pharmacologically active Furosemide molecule.[2] Consequently, the "mechanism of action" is that of the resulting drug, Furosemide, which exerts its effects within the nephron of the kidney.[6]

Core Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter (NKCC2)

The primary target for Furosemide and other loop diuretics is the Na-K-Cl cotransporter isoform 2 (NKCC2) .[7][8] This integral membrane protein is located on the apical (luminal) side of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[6][9]

The Molecular Target: NKCC2

NKCC2 is a member of the SLC12A family of solute carriers.[10] Its fundamental role is to reabsorb sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid back into the body.[11] This transporter harnesses the electrochemical gradient of sodium to move one sodium ion, one potassium ion, and two chloride ions across the apical membrane into the cell.[12] This process is a crucial step in the kidney's ability to concentrate urine and maintain the body's fluid and electrolyte balance, accounting for the reabsorption of approximately 20-25% of filtered NaCl.[12]

Molecular Interaction and Inhibition

Furosemide acts as a competitive inhibitor of NKCC2. It binds to the chloride-binding site on the transporter protein.[8][13] This binding event physically obstructs the transport of ions, effectively locking the transporter in an inactive state. By preventing the reabsorption of Na+, K+, and Cl-, these ions remain in the tubular lumen.[5][6]

The increased concentration of solutes in the tubular fluid exerts an osmotic force, drawing water into the tubule and preventing its reabsorption.[12] This leads to a significant increase in the volume of urine produced (diuresis) and the excretion of sodium (natriuresis) and chloride.[6]

Downstream Physiological Consequences

The inhibition of NKCC2 initiates a cascade of effects within the nephron and throughout the body:

-

Disruption of the Counter-Current Mechanism: The TAL is critical for creating a hypertonic medullary interstitium, which is necessary for water reabsorption in the collecting ducts. By blocking ion reabsorption in the TAL, Furosemide diminishes this gradient, impairing the kidney's ability to concentrate urine.[12]

-

Increased Excretion of Cations: The normal function of NKCC2 contributes to a lumen-positive electrical potential. This potential drives the paracellular reabsorption of other cations, including magnesium (Mg2+) and calcium (Ca2+). By inhibiting NKCC2, Furosemide abolishes this potential, leading to increased urinary excretion of these divalent cations.[6][13]

-

Vasodilation: Furosemide also appears to enhance the production of prostaglandins, which have a vasodilatory effect. This can reduce cardiac preload and contribute to its antihypertensive effects.[12]

Figure 1. Mechanism of Furosemide action on the NKCC2 transporter.

Experimental Validation and Characterization

The mechanism of action of NKCC2 inhibitors is validated through a combination of in vitro and in vivo experimental models.[14] These protocols are essential for drug discovery, efficacy testing, and safety profiling.[15][16]

In Vitro Assays for NKCC2 Activity

In vitro models allow for the direct assessment of a compound's effect on the transporter in a controlled environment.[17]

High-Throughput Fluorescent Ion Flux Assay

This modern technique has largely replaced older radioisotope methods for screening NKCC inhibitors.[18] It offers higher throughput, improved sensitivity, and real-time data acquisition.[10]

Principle: This assay uses a thallium (Tl+)-sensitive fluorescent dye.[19] Tl+ acts as a congener for K+ and can be transported by NKCC2. When Tl+ enters the cell, it binds to the dye, causing a significant increase in fluorescence. An inhibitor like Furosemide will block Tl+ entry, resulting in a reduced fluorescent signal.[10]

Detailed Protocol:

-

Cell Culture: Culture renal epithelial cells (e.g., LLC-PK1) stably transfected to express the NKCC2 transporter in 96-well black-walled, clear-bottom plates.[18]

-

Dye Loading: Wash cells with a chloride-free buffer and then incubate with a loading buffer containing the Tl+-sensitive fluorescent dye (e.g., FluxOR™ II).

-

Compound Incubation: Add the test compound (e.g., Furosemide dissolved in DMSO, then diluted in assay buffer) to the wells. Include positive controls (known inhibitor) and negative controls (vehicle only).

-

Assay Initiation: Place the plate in a fluorescence plate reader (e.g., FlexStation). Simultaneously add a stimulus buffer containing Tl+ and measure the fluorescence intensity over time (kinetic read).

-

Data Analysis: Calculate the initial rate of Tl+ influx from the kinetic fluorescence data. Compare the rates between control and compound-treated wells to determine the percent inhibition.[10][19]

| Parameter | Control (Vehicle) | Furosemide (50 µM) |

| Initial Rate of Tl+ Influx (RFU/s) | High | Low (approx. 3-fold reduction)[10] |

| Conclusion | Active NKCC2 Transport | Inhibition of NKCC2 Transport |

Table 1. Representative data from a Tl+ influx assay for NKCC2 activity.

Figure 2. Workflow for a high-throughput fluorescent NKCC2 functional assay.

In Vivo Models for Diuretic Efficacy

In vivo models are crucial for assessing the overall diuretic, natriuretic, and saluretic (salt-excreting) effects of a compound in a whole organism.[14][20]

Lipschitz Test in Rodents

This is a classic and widely used method to quantify diuretic activity.[14]

Principle: The test measures the total urine output in rats over a specific period after administration of the test compound, comparing it to a vehicle control and a standard diuretic like Furosemide.[14]

Detailed Protocol:

-

Animal Preparation: Use male Wistar or Sprague-Dawley rats. Withhold food and water for 18 hours prior to the experiment to ensure a uniform state of hydration.

-

Grouping: Divide animals into groups (n=6 per group): Control (vehicle, e.g., normal saline), Standard (Furosemide, e.g., 20 mg/kg), and Test (various doses of the new compound).

-

Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.). Immediately after, administer a saline load (e.g., 25 mL/kg) to all animals to promote diuresis.

-

Urine Collection: Place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine for a period of 5 to 24 hours.[14]

-

Analysis: Measure the total volume of urine for each animal. The diuretic action is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group. A value >1 indicates diuretic activity. Additionally, urine can be analyzed for electrolyte content (Na+, K+, Cl-) to determine natriuretic and saluretic activity.[14][15]

Clinical Implications and Considerations

The potent diuretic effect of Furosemide makes it invaluable for managing fluid overload.[5] However, its mechanism of action also leads to potential side effects that require careful monitoring.[5]

-

Electrolyte Imbalances: The most common side effects are direct consequences of NKCC2 inhibition, including hypokalemia (low potassium), hypomagnesemia, and hypocalcemia.[5]

-

Dehydration and Hypotension: Excessive fluid loss can lead to dehydration and low blood pressure.[5]

-

Diuretic Resistance: With chronic use, the distal nephron can undergo hypertrophy and increase its reabsorptive capacity, leading to a blunted diuretic response over time. This can sometimes be managed by co-administering a thiazide diuretic to block this compensatory sodium resorption.[12]

Conclusion

This compound is a non-active precursor that is chemically transformed into highly active loop diuretics like Furosemide. The mechanism of action of these derivative drugs is the potent and specific inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to powerful diuresis and natriuresis, forming the basis of its therapeutic use in fluid management. A thorough understanding of this mechanism, validated by robust in vitro and in vivo assays, is fundamental for the development of new diuretic agents and for the safe and effective clinical use of existing ones.

References

-

Furosemide. (n.d.). In Wikipedia. Retrieved December 12, 2025, from [Link]

-

Furosemide. (n.d.). Oxford Medical Education. Retrieved December 12, 2025, from [Link]

- Hirani, J. J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86–90.

-

What is the mechanism of Furosemide? (2024, July 17). Patsnap Synapse. Retrieved December 12, 2025, from [Link]

-

Dr Matt & Dr Mike. (2017, July 18). Frusemide - Mechanism of Action [Video]. YouTube. [Link]

-

Hirani, J. J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. ResearchGate. Retrieved December 12, 2025, from [Link]

-

Alvarez-Guerra, M., & Pirot, D. (n.d.). Inhibition by loop diuretic drugs of rat Na-K-Cl cotransporters NKCC2... ResearchGate. Retrieved December 12, 2025, from [Link]

-

Loop Diuretics Unique Mechanism of Action. (2024, September 1). Japi.org. Retrieved December 12, 2025, from [Link]

- Hirani, J. J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90.

- Ellison, D. H. (2005). Long-Term Adaptation of Renal Ion Transporters to Chronic Diuretic Treatment. American Journal of Physiology-Renal Physiology, 288(5), F833-F841.

-

Hirani, J. J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. SciSpace. Retrieved December 12, 2025, from [Link]

-

Diuretic Preclinical Screening models. (n.d.). SlideShare. Retrieved December 12, 2025, from [Link]

- Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388.

- Hannaert, P., et al. (2002). Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(3), 193-199.

- Brater, D. C. (1998). Loop diuretics: from the Na-K-2Cl transporter to clinical use. American Journal of the Medical Sciences, 316(5), 297-306.

-

Tl+ influx assay for c-NKCC2 activity in c-NKCC2-expressing LLC-PK1... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved December 12, 2025, from [Link]

- Carmosino, M., et al. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC Cell Biology, 14(12).

-

High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. (2013). Semantic Scholar. Retrieved December 12, 2025, from [Link]

- Process for the preparation of furosemide. (2000). Google Patents.

- Carmosino, M., et al. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC Cell Biology, 14, 12.

- De Luca, L., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 4793-24-2 [amp.chemicalbook.com]

- 5. Furosemide - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Furosemide? [synapse.patsnap.com]

- 7. Loop Diuretics Unique Mechanism of Action [japi.org]

- 8. karger.com [karger.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]

- 13. youtube.com [youtube.com]

- 14. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. researchgate.net [researchgate.net]

- 16. (PDF) A comparative review on In-vivo and In-vitro screening models for diuretic agents (2023) | Keval Y. Raval [scispace.com]

- 17. ijcap.in [ijcap.in]

- 18. BioKB - Publication [biokb.lcsb.uni.lu]

- 19. researchgate.net [researchgate.net]

- 20. Diuretic Preclinical Screening models | PPTX [slideshare.net]

The Multifaceted Therapeutic Potential of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, a halogenated sulfonamide, has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of potential therapeutic applications. This technical guide provides an in-depth analysis of its core attributes, from its fundamental mechanism of action to its role as a key building block in the synthesis of complex bioactive molecules. We will explore its potential as an antibacterial, diuretic, and antidiabetic agent, supported by available preclinical data and structure-activity relationship studies. Furthermore, this guide will detail its application in the development of antiviral compounds, particularly as a crucial component in the synthesis of CCR5 antagonists for the treatment of HIV-1. Detailed experimental workflows, data-driven insights, and a comprehensive toxicological overview are presented to equip researchers and drug development professionals with the critical information needed to explore and harness the full therapeutic potential of this compelling molecule.

Introduction: The Chemical and Pharmacological Landscape

This compound (molecular formula: C₇H₅ClFNO₄S) is a crystalline solid with a melting point of approximately 245-248 °C[1]. Its structure, characterized by a benzoic acid core substituted with a chloro, a fluoro, and a sulfamoyl group, underpins its diverse biological activities. The sulfonamide moiety is a well-established pharmacophore, historically recognized for its antibacterial properties through the inhibition of folic acid synthesis[2][3]. The presence of halogen atoms (chlorine and fluorine) significantly influences the compound's physicochemical properties, such as lipophilicity and electronic character, thereby modulating its interaction with biological targets[2].

This guide will systematically dissect the therapeutic avenues of this compound, beginning with its foundational mechanisms of action and progressing to its specific applications, supported by scientific evidence and practical insights for its utilization in research and development.

Core Mechanisms of Action

The therapeutic potential of this compound and its derivatives stems from their ability to interact with specific biological targets, primarily enzymes. The key mechanisms of action are detailed below.

Inhibition of Dihydropteroate Synthase (DHPS): The Basis of Antibacterial Activity

As a sulfonamide, this compound is a structural analog of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS)[2]. This enzyme catalyzes a critical step in the folic acid synthesis pathway, which is vital for bacterial DNA and protein synthesis[3][4][5]. By competitively inhibiting DHPS, the compound disrupts this pathway, leading to bacteriostatic effects[6][7][8]. The general mechanism is depicted below.

Caption: Competitive inhibition of Dihydropteroate Synthase by this compound.

While specific minimum inhibitory concentration (MIC) values for the parent compound against a wide range of bacteria are not extensively reported in publicly available literature, derivatives have shown significant efficacy. For instance, a derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated MIC values between 15.62 and 31.25 µmol/L against methicillin-sensitive and resistant Staphylococcus aureus[9].

Carbonic Anhydrase Inhibition: A Gateway to Diuretic and Other Therapeutic Effects

The unsubstituted sulfonamide group is a key pharmacophore for inhibiting zinc-containing enzymes, most notably carbonic anhydrases (CAs)[2]. CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[10]. Inhibition of specific CA isoforms can lead to various physiological effects.

Caption: Interaction of the sulfonamide moiety with the active site of carbonic anhydrase.

This inhibitory action is the basis for the potential diuretic effects of this compound, as CA inhibition in the renal tubules can alter electrolyte and water reabsorption[3]. Furthermore, CA inhibitors are being investigated for their therapeutic potential in other areas, including as antidiabetic agents, by potentially influencing glucose metabolism and insulin secretion[3][11].

Potential Therapeutic Applications

Antibacterial Agent

The primary claim for the antibacterial potential of this compound lies in its identity as a sulfonamide. While comprehensive preclinical data on the parent compound is limited, the well-established mechanism of action of sulfa drugs provides a strong rationale for its investigation as an antibacterial agent[2][3]. Research on related derivatives has shown promising results against both Gram-positive and Gram-negative bacteria[9].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is recommended to assess the in vitro antibacterial activity.

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diuretic Agent

Experimental Protocol: In Vivo Diuretic Activity in a Rat Model

The Lipschitz test is a common method for screening diuretic agents[12][13].

-

Animal Model: Use male Wistar rats (150-200 g), fasted overnight with free access to water.

-

Grouping: Divide the animals into control, standard (e.g., furosemide), and test groups.

-

Administration: Administer the vehicle (e.g., 0.9% saline), the standard drug, and this compound (at various doses) orally or intraperitoneally.

-

Urine Collection: Place the rats in metabolic cages and collect urine at specified time intervals (e.g., 5 and 24 hours)[13][14].

-

Analysis: Measure the total urine volume. Analyze urine samples for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes[13].

-

Evaluation: Compare the urine output and electrolyte excretion of the test groups with the control and standard groups.

Antidiabetic Agent

The potential antidiabetic effects of this compound are linked to the inhibition of carbonic anhydrase and potentially other enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase[3]. Derivatives of the closely related 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated potent inhibition of these digestive enzymes, suggesting a similar potential for the fluoro-substituted analog[15].

| Derivative of 2,4-dichloro-5-sulfamoylbenzoic acid | Target Enzyme | IC₅₀ (µM) | Reference |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Amylase | Reported as 3-fold more potent than Acarbose | [15] |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Glucosidase | Reported as 5-fold more potent than Acarbose | [15] |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Amylase | Reported as ~6-fold more potent than Acarbose | [15] |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | Reported as 4-fold more potent than Acarbose | [15] |

Experimental Protocol: In Vitro α-Glucosidase and α-Amylase Inhibition Assays

These assays are crucial for evaluating the potential of a compound to control postprandial hyperglycemia[15][16][17].

Caption: General workflow for in vitro enzyme inhibition assays.

A Versatile Building Block for Drug Synthesis

This compound serves as a valuable starting material in the synthesis of more complex molecules with therapeutic potential[1][18]. Its carboxylic acid group allows for straightforward amide bond formation, enabling its conjugation to other pharmacophores[2].

A significant application is its use as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives, which act as CCR5 antagonists and have been investigated as anti-HIV-1 agents[1][18][19]. The CCR5 co-receptor is crucial for the entry of R5-tropic HIV-1 strains into host cells, and its blockade represents a key therapeutic strategy[20][21][22]. The this compound moiety contributes to the overall structure and binding affinity of these antagonists to the CCR5 receptor.

Synthesis and Structure-Activity Relationships (SAR)

Synthetic Pathways

Several synthetic routes for this compound have been described, typically starting from commercially available precursors. One common pathway begins with the nitration of 2-chloro-4-fluorobenzotrichloride, followed by hydrolysis to the corresponding benzoic acid. The nitro group is then reduced to an amine, which is subsequently diazotized and sulfonylated to introduce the sulfamoyl group[2].

Caption: A representative synthetic pathway for this compound.

Structure-Activity Relationships

The biological activity of derivatives of this scaffold is highly dependent on the nature and position of its functional groups.

-

Sulfamoyl Group: The -SO₂NH₂ group is essential for carbonic anhydrase inhibition and contributes to the antibacterial activity[2].

-

Halogen Substituents: The chloro and fluoro groups influence the compound's electronic properties and lipophilicity, which can affect target binding and pharmacokinetic properties. Studies on related compounds have shown that replacing a chloro with a fluoro group can significantly impact inhibitory potency against specific carbonic anhydrase isoforms[23].

-

Carboxylic Acid Group: This group provides a key site for derivatization to create more complex molecules and prodrugs[2].

Safety and Toxicology

Based on available safety data sheets for this compound and structurally related compounds, it is considered hazardous. It can cause skin and eye irritation, and may cause respiratory irritation[1][2]. Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this compound. A comprehensive preclinical toxicology profile, including studies on cytotoxicity, genotoxicity, and in vivo toxicity, would be necessary for any further drug development efforts.

Conclusion and Future Directions

This compound is a molecule of significant interest to the drug discovery and development community. Its established mechanisms of action, coupled with its versatility as a synthetic building block, provide a strong foundation for the exploration of its therapeutic potential across a range of diseases. Future research should focus on obtaining comprehensive preclinical data for the parent compound to validate its antibacterial, diuretic, and antidiabetic properties. Furthermore, the continued exploration of its derivatives, guided by structure-activity relationship studies, holds promise for the development of novel and potent therapeutic agents. The insights and protocols provided in this guide aim to facilitate and inspire further investigation into this promising chemical entity.

References

- A method for screening diuretic agents in the mouse: an investigation of sexual differences. (1976). J Pharm Pharmacol, 28(7), 552-4.

- This compound | 4793-24-2 | Benchchem. (n.d.). BenchChem.

- A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.).

- This compound | 4793-24-2 - ChemicalBook. (n.d.). ChemicalBook.

- Observations on Diuretic Assay Methods using R

- Screening Method of Diuretic Activity | Screening models | Pharamacology - YouTube. (2020, May 4). YouTube.

- A Comparative Guide to the In Vitro Antidiabetic Activity of 2,4-Dichloro-5-Sulfamoylbenzoic Acid Deriv

- This compound | 4793-24-2 | FC86135 - Biosynth. (n.d.). Biosynth.

- inhibition and IC50 against α amylase and α-glucosidase. - ResearchGate. (n.d.).

- This compound | 4793-24-2 - ChemicalBook. (n.d.). ChemicalBook.

- Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - IRIS. (2024, July 5). IRIS.

- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents. (n.d.).

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. (2016, August 15). Bioorg Med Chem Lett, 26(16), 3854-8.

- Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC - NIH. (n.d.). NIH.

- IC50 of five phytochemical compounds for α-glucosidase inhibition. - ResearchGate. (n.d.).

- Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PubMed Central. (n.d.). PubMed Central.

- 4793-24-2|this compound|BLD Pharm. (n.d.). BLD Pharm.

- Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed - NIH. (n.d.). NIH.

- Catalysis and Sulfa Drug Resistance in Dihydroptero

- CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed. (n.d.). PubMed.

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.).

- Preparation and Activities of Macromolecule Conjugates of the CCR5 Antagonist Maraviroc. (2013, December 20). Bioconjug Chem, 25(1), 145-53.

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. (n.d.). PubMed.

- Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed. (n.d.). PubMed.

- This compound - Bio-X ™ | 4793-24-2 | BC300060 - Biosynth. (n.d.). Biosynth.

- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. (n.d.).

- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.).

- This compound. (n.d.).

- Synthesis of Dual CCR5/CXCR4 Inhibitors for HIV Infection | Steinmetz Symposium. (2024, March 11). Steinmetz Symposium.

- Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides containing quinoxaline ring system | Semantic Scholar. (n.d.). Semantic Scholar.

- "a practical guide to using carbonic anhydrase inhibitors in research" - Benchchem. (n.d.). BenchChem.

- This compound | CAS 4793-24-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

- CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PubMed Central. (n.d.). PubMed Central.

- Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? - FLORE. (2012, May 18). FLORE.

- CAS No : 4793-24-2 | Product Name : this compound. (n.d.).

- Pharmacology and toxicology of new psychoactive substances - NIH RePORTER. (n.d.). NIH RePORTER.

Sources

- 1. This compound | 4793-24-2 [amp.chemicalbook.com]

- 2. This compound | 4793-24-2 | Benchchem [benchchem.com]

- 3. This compound | 4793-24-2 | FC86135 [biosynth.com]

- 4. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. flore.unifi.it [flore.unifi.it]

- 11. This compound - Bio-X ™ | 4793-24-2 | BC300060 [biosynth.com]

- 12. Models for testing_activity_of_diuretics | PPTX [slideshare.net]

- 13. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A method for screening diuretic agents in the mouse: an investigation of sexual differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Dual CCR5/CXCR4 Inhibitors for HIV Infection | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 22. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iris.unibs.it [iris.unibs.it]

The Cornerstone of Modern Diuretics: A Technical Guide to 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid Derivatives and Analogs

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-4-fluoro-5-sulfamoylbenzoic acid scaffold is a linchpin in the development of high-ceiling loop diuretics, most notably serving as a key intermediate in the synthesis of furosemide. This technical guide provides an in-depth exploration of this critical chemical entity, its derivatives, and analogs. Moving beyond a simple recitation of facts, this document elucidates the synthetic strategies, delves into the nuanced structure-activity relationships (SAR), and details the experimental protocols essential for the characterization and biological evaluation of these potent pharmacological agents. By integrating foundational chemical principles with practical, field-proven methodologies, this guide aims to empower researchers and drug development professionals in their quest for novel therapeutics targeting renal ion transport and beyond.

Introduction: The Significance of the Sulfamoylbenzoic Acid Moiety

The sulfonamide functional group is a celebrated pharmacophore in medicinal chemistry, with its origins tracing back to the discovery of the antibacterial properties of Prontosil in the 1930s. This discovery heralded the dawn of the antibiotic age with the development of "sulfa drugs".[1] The versatility of the sulfonamide moiety, however, extends far beyond its antimicrobial roots. Compounds bearing this functional group exhibit a wide spectrum of biological activities, finding application as anticonvulsants, anti-inflammatory agents, and, critically, as diuretics.[1]

At the heart of the most potent class of diuretics—the loop diuretics—lies the sulfamoylbenzoic acid core. These agents are indispensable in the clinical management of fluid overload (edema) associated with congestive heart failure, liver cirrhosis, and renal disease, as well as in the treatment of hypertension.[2] Their mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a key site for salt reabsorption in the nephron.[2][3]

This guide focuses specifically on this compound, a halogenated derivative that has proven to be a particularly valuable building block in the synthesis of potent diuretics like furosemide.[4] The strategic placement of the chloro and fluoro substituents on the aromatic ring significantly influences the molecule's electronic properties and binding affinity for its biological targets. Understanding the synthesis, chemical properties, and biological activities of this core structure and its analogs is therefore paramount for the rational design of new and improved therapeutic agents.

Synthetic Pathways and Chemical Properties

The synthesis of this compound is a multi-step process that can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability for industrial production.

Synthesis from 2-Chloro-4-fluorotoluene

A common and effective route commences with 2-chloro-4-fluorotoluene. This pathway involves a series of transformations to introduce the necessary functional groups onto the aromatic ring.

Caption: Synthetic pathway from 2-chloro-4-fluorotoluene.

Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid from 2-Chloro-4-fluorotoluene [5]

-

Photochlorination: 2-Chloro-4-fluorotoluene is subjected to photochlorination to yield 2-chloro-4-fluorobenzylidene dichloride.

-

Nitration: The resulting dichloride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Hydrolysis and Oxidation: The nitro-substituted benzylidene dichloride is then hydrolyzed and oxidized to afford 2-chloro-4-fluoro-5-nitrobenzoic acid.[5]

Experimental Protocol: Reduction of the Nitro Group [6]

-

Dissolve 2-chloro-4-fluoro-5-nitrobenzaldehyde (a related intermediate) in tetrahydrofuran.

-

Add sodium borohydride portionwise to the solution and stir for one hour.

-

Quench the reaction with dilute hydrochloric acid to neutralize excess sodium borohydride.

-

Extract the product with methylene chloride, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the corresponding amino derivative.

Synthesis from 2-Chloro-4-fluorobenzoic Acid

An alternative and widely employed route starts from the more readily available 2-chloro-4-fluorobenzoic acid.

Sources

- 1. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 2. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antidepressant-like activity evaluation of sulphonamides and sulphonyl-hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ajpamc.com [ajpamc.com]

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid in Early-Stage Research

This guide provides an in-depth exploration of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, a pivotal molecule in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into its synthesis, mechanisms of action, and applications, grounding all information in established scientific principles and peer-reviewed literature.

Introduction and Strategic Importance

This compound is a halogenated and sulfonated benzoic acid derivative.[1][2] Its strategic importance in pharmaceutical research stems from its role as a highly versatile scaffold and a key synthetic intermediate.[1][3][4] The presence of chloro, fluoro, carboxylic acid, and sulfamoyl functional groups provides multiple reactive sites for chemical modification, making it an ideal starting point for developing diverse molecular architectures. The sulfonamide moiety, in particular, is a well-established pharmacophore responsible for a wide range of biological activities, including antibacterial, diuretic, and antidiabetic effects.[5][6][7] This guide will elucidate the foundational chemistry and biology that make this compound a cornerstone in the synthesis of targeted therapeutics.

Core Chemical & Physical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4793-24-2 | [1][6][8] |

| Molecular Formula | C₇H₅ClFNO₄S | [6][8][9] |

| Molecular Weight | 253.64 g/mol | [6][8][9] |

| Melting Point | 245-248 °C | [1] |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O | [6] |

| IUPAC Name | 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid | [1][4] |

Synthesis Methodologies: A Rationale-Driven Approach

The synthesis of this compound can be achieved through several strategic pathways. The choice of route is often dictated by the availability of starting materials, desired purity, and scalability. Below, we detail a prevalent and logical synthetic pathway, emphasizing the chemical reasoning behind each transformation.

Synthetic Pathway from 2-Chloro-4-fluorobenzoic Acid

This common approach leverages a commercially available precursor and proceeds through a series of well-understood aromatic substitutions and functional group transformations.[5]

Step-by-Step Protocol & Rationale:

-

Nitration: The process begins with the electrophilic aromatic substitution of 2-chloro-4-fluorobenzoic acid.[5] A mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile. The directing effects of the existing substituents (chloro, fluoro, and carboxylic acid) guide the incoming nitro group to the C5 position.

-

Reduction: The nitro group of the resulting 2-chloro-4-fluoro-5-nitrobenzoic acid is then reduced to a primary amine (-NH₂).[5] This is typically achieved using reducing agents like iron powder in the presence of an acid (e.g., HCl), a classic and cost-effective method for this transformation.

-

Diazotization: The newly formed amino group is converted into a diazonium salt using sodium nitrite and a strong acid at low temperatures.[5] This intermediate is highly reactive and is typically used immediately in the subsequent step without isolation.

-

Sulfonylation: The diazonium salt is then reacted to introduce a chlorosulfonyl group (-SO₂Cl).[5] This can be accomplished through a Sandmeyer-type reaction using sulfur dioxide in the presence of a copper(I) catalyst.

-

Amination: The final step involves the conversion of the chlorosulfonyl group to the desired sulfamoyl group (-SO₂NH₂) by reacting it with an ammonia source, such as aqueous ammonia. This nucleophilic substitution reaction yields the final product, this compound.

Postulated Mechanisms of Action and Biological Targets

The therapeutic potential of compounds derived from this scaffold can be understood by examining the established roles of its core functional groups in interacting with biological systems.

Antibacterial Activity: Inhibition of Folic Acid Synthesis

As a sulfonamide, this compound is a structural analog of para-aminobenzoic acid (PABA).[5] This allows it to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[5][6][7] By blocking this pathway, it deprives bacteria of the necessary precursors for DNA and RNA synthesis, thereby inhibiting their growth and proliferation.

Diuretic and Ion Channel Modulation

The sulfamoylbenzoic acid core is the foundational structure for loop diuretics, most notably Furosemide.[10][11] The proposed mechanism involves the inhibition of the Na-K-Cl symporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis).

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding group, making it a potent inhibitor of carbonic anhydrases (CAs).[5][12] CAs are involved in numerous physiological processes, including pH regulation and glucose metabolism. Inhibition of specific CA isoforms is a validated strategy for treating conditions like glaucoma and certain cancers, and is being explored for antidiabetic effects.[6][7][12]

Applications in Early-Stage Drug Discovery

The true value of this compound lies in its utility as a versatile building block for synthesizing novel therapeutic agents.

Precursor to Furosemide and Analogs

This compound is a key intermediate in an efficient, high-yield synthesis of Furosemide.[10][13][14] The synthesis involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by the amine group of furfurylamine. This reaction is significantly more efficient than routes starting from 2,4-dichlorobenzoic acid.[10][13]

Experimental Protocol: Synthesis of a Furosemide Analog

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable polar aprotic solvent (e.g., DMSO).

-

Base Addition: Add 1.2 equivalents of an acid-binding agent, such as sodium bicarbonate, to the solution under an inert atmosphere.[15]

-

Nucleophile Addition: While stirring, slowly add 1.1 equivalents of the desired amine (e.g., furfurylamine).

-

Reaction: Heat the mixture to a specified temperature (e.g., 80-100°C) and maintain for 3-6 hours, monitoring progress by TLC or LC-MS.[15]

-

Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.

Development of Anti-HIV Agents

The carboxylic acid group of the molecule is readily activated for amide bond formation. This has been exploited in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives, which have been investigated as CCR5 antagonists—a class of drugs that block HIV entry into host cells.[1][3]

Novel Antidiabetic Agents

Research into related sulfamoylbenzoic acid derivatives has led to the development of potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[5][16] By inhibiting these enzymes, the rate of glucose absorption can be slowed, which is beneficial for managing hyperglycemia. The inhibitory potential is highly dependent on the substituents added to the core scaffold, as illustrated in the table below, which is based on data from related nitro-substituted analogs.[5]

| Compound ID | Substituent (R on amide) | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| 5a | Phenyl | 15.2 ± 0.12 | 18.5 ± 0.15 |

| 5b | 4-Methylphenyl | 12.8 ± 0.09 | 15.3 ± 0.11 |

| 5o | 2-Methyl-5-nitrophenyl | 1.8 ± 0.02 | 2.5 ± 0.03 |

| Acarbose | (Standard) | 7.5 ± 0.08 | 14.2 ± 0.12 |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is crucial for optimizing biological activity. SAR studies focus on how changes to the functional groups influence potency, selectivity, and pharmacokinetic properties.[5]

A compelling example of SAR comes from studies on carbonic anhydrase inhibitors. In one study on related derivatives, replacing a chloro group with a fluoro group on an attached phenyl ring resulted in an 11-fold increase in inhibitory potency against the tumor-associated hCA IX isoform (Kᵢ decreased from 35.2 nM to 3.2 nM).[5][17] Conversely, against the cytosolic hCA II isoform, both chloro and fluoro derivatives were slightly less effective than the parent compound in that series.[5] This demonstrates that even subtle halogen modifications can dramatically and selectively alter target engagement, a cornerstone principle of rational drug design.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined synthesis, coupled with the versatile reactivity of its functional groups, ensures its continued relevance in the discovery of novel therapeutics. Future research will likely focus on leveraging this scaffold to develop highly selective inhibitors for new biological targets and to construct complex molecular hybrids with multi-target activities. As our understanding of disease pathology deepens, the ability to rapidly generate diverse and potent molecules from foundational building blocks like this will be indispensable.

References

- Structure Activity Relationship Sar Studies and Molecular Design of 2 Chloro 4 Fluoro 5 Sulfamoylbenzoic Acid Derivatives. (n.d.). Benchchem.

- This compound | 4793-24-2 | FC86135. (n.d.). Biosynth.

- This compound - Bio-X ™ | 4793-24-2 | BC300060. (n.d.). Biosynth.

- This compound | 4793-24-2. (n.d.). ChemicalBook.

- literature review on the synthesis of furosemide precursors. (n.d.). Benchchem.

- FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 19). Gpatindia.

- 4793-24-2|this compound|BLD Pharm. (n.d.). BLD Pharm.

- CAS No : 4793-24-2 | Product Name : this compound. (n.d.). Angene.

- Signor, A., & Guerrato, A. (1998). Process for the preparation of furosemide. Google Patents.

- Carradori, S., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.

- Signor, A., & Guerrato, A. (1996). Process for the preparation of furosemide. Google Patents.

- Preparation method of furosemide. (2016). Google Patents.

- The Future of Chemical Synthesis: Leveraging 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | CAS No. 4793-24-2. (n.d.). Clearsynth.

- This compound, min 96%, 1 gram. (n.d.). CP Lab Chemicals.

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2007). Google Patents.

- This compound | CAS 4793-24-2. (n.d.). Santa Cruz Biotechnology.

- Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024, July 5). IRIS.

- SAFETY DATA SHEET - 2,4-Dichloro-5-sulfamoylbenzoic acid. (2024, March 29). Fisher Scientific.

- This compound, 96%. (n.d.). Research Scientific.

- This compound. (n.d.). Carl ROTH.

- 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid. (n.d.). PubChem.

- Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.

- Khan, I., et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(2), 186-195.

- 2-Fluoro-5-sulfamoylbenzoic acid. (n.d.). PubChem.

Sources

- 1. This compound | 4793-24-2 [amp.chemicalbook.com]